molecular formula C8H4BrN3 B2726956 3-Bromoimidazo[1,2-a]pyridine-8-carbonitrile CAS No. 1383718-53-3

3-Bromoimidazo[1,2-a]pyridine-8-carbonitrile

Cat. No.: B2726956
CAS No.: 1383718-53-3
M. Wt: 222.045
InChI Key: HCGIIMJPUKYGKZ-UHFFFAOYSA-N
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Description

3-Bromoimidazo[1,2-a]pyridine-8-carbonitrile is a heterocyclic compound that features a bromine atom at the 3-position and a cyano group at the 8-position of the imidazo[1,2-a]pyridine ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Bromoimidazo[1,2-a]pyridine-8-carbonitrile can be synthesized through a chemodivergent approach from α-bromoketones and 2-aminopyridines. The reaction involves a one-pot tandem cyclization/bromination process. The cyclization to form imidazo[1,2-a]pyridines is promoted by further bromination, and no base is needed . The reaction conditions typically involve the use of ethyl acetate as a solvent and tert-butyl hydroperoxide (TBHP) as an oxidant .

Industrial Production Methods: The use of mild and metal-free conditions makes this method attractive for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 3-Bromoimidazo[1,2-a]pyridine-8-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted imidazo[1,2-a]pyridines, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of 3-Bromoimidazo[1,2-a]pyridine-8-carbonitrile involves its interaction with specific molecular targets. The bromine atom and cyano group play crucial roles in its reactivity and binding affinity. The compound’s effects are mediated through its ability to form stable complexes with biological macromolecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Uniqueness: 3-Bromoimidazo[1,2-a]pyridine-8-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom enhances its reactivity compared to its chloro and iodo analogs .

Properties

IUPAC Name

3-bromoimidazo[1,2-a]pyridine-8-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrN3/c9-7-5-11-8-6(4-10)2-1-3-12(7)8/h1-3,5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCGIIMJPUKYGKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CN=C2C(=C1)C#N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1383718-53-3
Record name 3-bromoimidazo[1,2-a]pyridine-8-carbonitrile
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